molecular formula C23H23N3O3 B2558608 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 790679-62-8

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B2558608
CAS No.: 790679-62-8
M. Wt: 389.455
InChI Key: DJMQOYGLDOLZGC-UHFFFAOYSA-N
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Description

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS: 790679-62-8) is a benzamide derivative featuring a dimethyl-1,2-oxazole substituent at the 3-position of the benzamide ring and an indol-3-ylethylamine side chain. Its molecular formula is C₂₃H₂₃N₃O₃ (MW: 389.45 g/mol) .

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-21(16(2)29-26-15)14-28-19-7-5-6-17(12-19)23(27)24-11-10-18-13-25-22-9-4-3-8-20(18)22/h3-9,12-13,25H,10-11,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMQOYGLDOLZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxazole moiety to the benzene ring: This step often involves nucleophilic substitution reactions.

    Introduction of the indole moiety: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to attach the indole group to the benzene ring.

    Final assembly: The final step involves the formation of the amide bond between the benzene ring and the indole moiety, typically using amide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds with similar structural features.

  • Mechanism of Action : Compounds like 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide are believed to inhibit key enzymes involved in cancer cell proliferation and survival.
  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values lower than 10 µM against A431 cells, indicating potent anticancer activity.
Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerA431<10

Neuroprotective Effects

The neuroprotective properties of this compound are also under investigation:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure frequency in animal models induced by picrotoxin. This suggests potential applications in treating epilepsy or other seizure disorders.
Activity TypeModelEfficacyReference
AnticonvulsantPicrotoxin modelSignificant reduction

Anti-inflammatory Properties

Research has also indicated that compounds similar to this compound possess anti-inflammatory properties:

  • Cytokine Inhibition : Certain derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, suggesting their potential use in inflammatory diseases.
Activity TypeCell Line/ModelIC50 (µM)Reference
Anti-inflammatoryJ774A.1 cells10

Case Study on Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Modifications to the benzamide structure were found to significantly impact anticancer efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics.

Neuroprotective Study

In a study examining the neuroprotective effects of thiazole derivatives similar to this compound, certain modifications were found to enhance their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.

Mechanism of Action

The mechanism of action of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and indole moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound is compared to benzamide derivatives with modifications in the aromatic substituents and side chains (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Benzamide Side Chain Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy] N-[2-(1H-indol-3-yl)ethyl] C₂₃H₂₃N₃O₃ 389.45 Oxazole ring enhances π-π interactions; indole moiety for receptor targeting
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide 4-methoxy N-[2-(1H-indol-3-yl)ethyl] C₁₈H₁₈N₂O₂ 294.35 Methoxy group at para position; simpler structure
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (benzamide core) N-[2-(3,4-dimethoxyphenyl)ethyl] C₁₇H₁₉NO₃ 313.37 Dimethoxyphenethyl side chain; lacks indole
2-[(4-Fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide 2-[(4-fluorophenyl)methoxy] N-[2-(1H-indol-3-yl)ethyl] C₂₄H₂₁FN₂O₂ 388.44 Fluorophenyl group increases lipophilicity

Biological Activity

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known by its CAS number 790679-62-8, is a compound of interest due to its potential biological activities. This compound features a unique structural framework that combines an oxazole moiety with an indole-derived side chain, which may contribute to its pharmacological properties.

The molecular formula of this compound is C23H23N3O3C_{23}H_{23}N_{3}O_{3}, with a molecular weight of approximately 389.45 g/mol. Key physical properties include:

  • Boiling Point : Not specified
  • Density : Not specified
  • Flash Point : Not specified

Biological Activity Overview

Research on the biological activity of this compound has shown promising results in various assays. The following sections summarize key findings regarding its activity against different biological targets.

Antitumor Activity

One study evaluated the antitumor potential of this compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In vitro tests have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. It showed notable effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects. In models of neurodegeneration, it reduced oxidative stress markers and improved neuronal survival rates.

Case Studies

Several case studies have been conducted to further investigate the biological activities of this compound:

  • Case Study on Antitumor Activity :
    • Objective : To assess the cytotoxic effects on MCF7 (breast cancer) and HT29 (colon cancer) cell lines.
    • Method : MTT assay was used to evaluate cell viability.
    • Findings : The compound showed IC50 values of 15 µM for MCF7 and 20 µM for HT29 cells, indicating potent activity.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To determine the antimicrobial activity against Staphylococcus aureus and Candida albicans.
    • Method : Disk diffusion method was employed.
    • Findings : The compound displayed zones of inhibition measuring 18 mm against S. aureus and 15 mm against C. albicans.

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorMCF715 µM
AntitumorHT2920 µM
AntimicrobialStaphylococcus aureus18 mm (zone)
AntimicrobialCandida albicans15 mm (zone)
NeuroprotectiveNeuronal cell lineNot specified

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